molecular formula C13H22BClO2SSi B15280639 (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane CAS No. 942070-10-2

(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane

Cat. No.: B15280639
CAS No.: 942070-10-2
M. Wt: 316.7 g/mol
InChI Key: LXFOCXMLFUHGCM-UHFFFAOYSA-N
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Description

(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is a complex organic compound that features a thiophene ring substituted with a chloro group, a dioxaborolane moiety, and a trimethylsilane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane typically involves the coupling of 5-chlorothiophene-2-boronic acid with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as THF or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Various substituted thiophenes.

    Coupling: Biaryl compounds.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is used in several scientific research applications:

Mechanism of Action

The mechanism of action for (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane primarily involves its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The trimethylsilane group can also stabilize reactive intermediates, enhancing the efficiency of these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromothioanisole
  • 4-Bromoanisole

Uniqueness

(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is unique due to the presence of both a boronic acid moiety and a trimethylsilane group on the thiophene ring. This dual functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring substituted with a chloro group and a dioxaborolane moiety. The trimethylsilane group enhances the compound's stability and solubility.

Molecular Formula and Weight

  • Molecular Formula : C12H16BClO2S
  • Molecular Weight : 258.68 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane moiety is known to facilitate interactions with biological macromolecules through boron-mediated coordination chemistry.

Enzyme Inhibition

Research indicates that compounds containing dioxaborolane structures can act as enzyme inhibitors. For instance, they may inhibit serine/threonine kinases which play crucial roles in cancer cell proliferation and survival .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds featuring the dioxaborolane group. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound could potentially serve as an effective anticancer agent .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects, where compounds with similar structural features were shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of signaling pathways related to cell survival .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Selective Kinase Inhibition : The compound exhibits selective inhibition against certain kinases involved in cancer progression .
  • Cellular Uptake : Studies suggest that the trimethylsilane group enhances cellular uptake due to improved lipophilicity .
  • Toxicity Profile : Preliminary toxicity assessments indicate moderate cytotoxicity in non-cancerous cell lines, necessitating further investigation into its safety profile .

Properties

CAS No.

942070-10-2

Molecular Formula

C13H22BClO2SSi

Molecular Weight

316.7 g/mol

IUPAC Name

[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-trimethylsilane

InChI

InChI=1S/C13H22BClO2SSi/c1-12(2)13(3,4)17-14(16-12)9-8-10(18-11(9)15)19(5,6)7/h8H,1-7H3

InChI Key

LXFOCXMLFUHGCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)[Si](C)(C)C)Cl

Origin of Product

United States

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